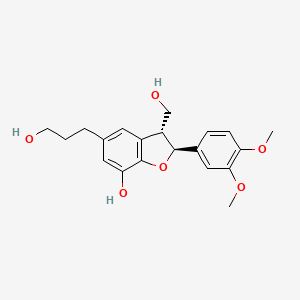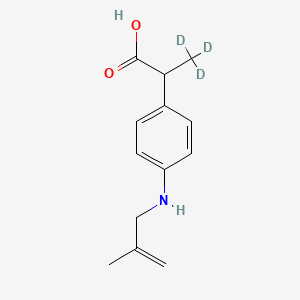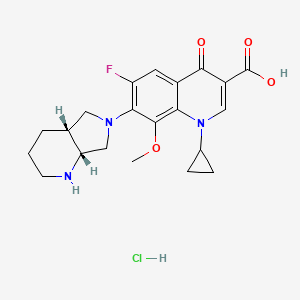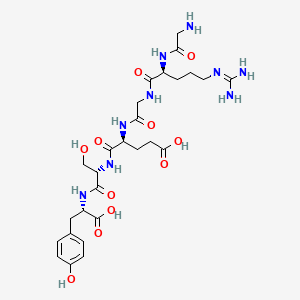![molecular formula C9H14O2 B589496 [1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) CAS No. 144072-15-1](/img/no-structure.png)
[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI): is a unique organic compound characterized by its bicyclic structure
科学的研究の応用
[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI): has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions are often carried out under mild conditions to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.
化学反応の分析
Types of Reactions
[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI): undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a metal catalyst like palladium or nickel.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of [1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI): can be compared with other bicyclic compounds such as:
These compounds share similar structural features but differ in their chemical properties and applications. The unique bicyclic structure of [1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) makes it particularly valuable for specific synthetic and industrial applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for [1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Cyclopropane", "Ethyl diazoacetate", "Copper(I) chloride", "Sodium iodide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Cyclopropane is reacted with ethyl diazoacetate in the presence of copper(I) chloride to form the corresponding cyclopropane carboxylic acid ethyl ester.", "Step 2: The cyclopropane carboxylic acid ethyl ester is treated with sodium iodide in acetone to form the corresponding cyclopropane carboxylic acid.", "Step 3: The cyclopropane carboxylic acid is then reacted with hydrochloric acid to form the corresponding cyclopropane carboxylic acid hydrochloride salt.", "Step 4: The cyclopropane carboxylic acid hydrochloride salt is treated with sodium hydroxide to form the free acid.", "Step 5: The free acid is esterified with ethanol in the presence of sulfuric acid to form the ethyl ester.", "Step 6: The ethyl ester is purified by recrystallization from ethanol and diethyl ether.", "Step 7: The trans isomer is obtained by treating the crude product with acetic acid and sodium bicarbonate." ] } | |
CAS番号 |
144072-15-1 |
分子式 |
C9H14O2 |
分子量 |
154.209 |
IUPAC名 |
ethyl (1R,2S)-2-cyclopropylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)8-5-7(8)6-3-4-6/h6-8H,2-5H2,1H3/t7-,8+/m0/s1 |
InChIキー |
PSFHNXQFRCLLFX-JGVFFNPUSA-N |
SMILES |
CCOC(=O)C1CC1C2CC2 |
同義語 |
[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,10S,13R,14R,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B589415.png)

![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)



![2-(2-Methylcyclopentyl)-1H-benzo[d]imidazole](/img/structure/B589430.png)


